molecular formula C11H16FN5 B11757401 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11757401
M. Wt: 237.28 g/mol
InChI Key: IAZGBSMGBPSURA-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings, one substituted with an ethyl and a fluoro group, and the other with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole rings followed by their functionalization. One common method includes the cyclization of hydrazones with α-bromo ketones under mild conditions . The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a novel compound classified as a pyrazole derivative, characterized by its unique dual pyrazole structure. This compound has garnered attention in the fields of medicinal chemistry and agrochemical development due to its potential biological activities, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's molecular formula is C₁₁H₁₆FN₅, with a molecular weight of 237.28 g/mol. It features two distinct pyrazole rings, one substituted with an ethyl group and a fluorine atom, while the other carries a methyl group. The structural uniqueness of this compound contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₆FN₅
Molecular Weight237.28 g/mol
CAS Number1856094-57-9
Hydrogen Bond Acceptor Count5
Hydrogen Bond Donor Count2

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. This property is particularly relevant for therapeutic applications in treating diseases where enzyme activity plays a crucial role. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell function, which can be attributed to its ability to bind to specific molecular targets within the microorganisms. This feature positions it as a candidate for further exploration in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. By inhibiting specific inflammatory mediators, this compound may help mitigate chronic inflammatory conditions .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of p38 MAP kinase demonstrated that compounds with similar structures to this compound showed promising results in selectively inhibiting this enzyme. The research utilized high-throughput screening methods to identify potent inhibitors that could lead to therapeutic advancements in inflammatory diseases .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that the compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to increased antimicrobial efficacy .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can inhibit their activity, leading to various biological effects such as reduced inflammation or microbial growth. The precise pathways depend on the target molecule; for example, inhibition of p38 MAP kinase can disrupt inflammatory signaling cascades .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C11H16FN5/c1-3-17-11(12)10(7-15-17)6-13-4-9-5-14-16(2)8-9/h5,7-8,13H,3-4,6H2,1-2H3

InChI Key

IAZGBSMGBPSURA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CN(N=C2)C)F

Origin of Product

United States

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